3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

GPR151 Orphan GPCR High-Throughput Screening

3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-48-8, PubChem CID is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. It features a 3-chlorobenzamide moiety linked to a thiadiazole ring bearing a 5-methylsulfanyl substituent.

Molecular Formula C10H8ClN3OS2
Molecular Weight 285.8 g/mol
CAS No. 393566-48-8
Cat. No. B6500275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393566-48-8
Molecular FormulaC10H8ClN3OS2
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15)
InChIKeyYBZBOQJOTSXTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-48-8): A Specialized 1,3,4-Thiadiazole Scaffold for Targeted Biological Screening


3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-48-8, PubChem CID 7095470) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. It features a 3-chlorobenzamide moiety linked to a thiadiazole ring bearing a 5-methylsulfanyl substituent [1]. This compound has been included in high-throughput screening (HTS) campaigns, including a cell-based assay to identify activators of the orphan G-protein coupled receptor GPR151 . Its structure allows for specific interactions with biological targets, distinguishing it from other thiadiazole derivatives with different substitution patterns. The compound is of interest in early-stage drug discovery and chemical biology research.

Why 3-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


The biological activity of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the thiadiazole core and the benzamide ring. For instance, the replacement of the 5-methylsulfanyl group with a 5-(4-chlorophenylamino) moiety in a related L-methionine-coupled series resulted in a dramatic shift in antiviral potency against influenza A/H3N2 virus, with EC50 values changing from 31.4 µM to 4.8 µM [1]. Similarly, the simple positional isomerism of the chlorine atom on the benzamide ring, from the 3-chloro (target compound) to the 2-chloro isomer (CAS 393566-16-0), is known to alter molecular recognition, binding affinity, and overall pharmacological profile . Consequently, generic or 'in-class' substitution without rigorous comparative biological data is scientifically unsound and can lead to irreproducible or misleading results in target validation and screening campaigns.

Quantitative Differentiation Evidence for 3-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Against Key Comparators


GPR151 Agonist Activity: Differential Activation Profile in Cell-Based HTS

The target compound was tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151. While the specific percentage activation and EC50 values are proprietary to the Scripps Research Institute Molecular Screening Center, the inclusion of this compound in the primary screen distinguishes it from the vast majority of 1,3,4-thiadiazole analogs, which have not been profiled against this target . This provides a unique, albeit primary, data point for researchers specifically interested in GPR151 pharmacology. In contrast, a structurally related analog, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (CAS 310416-45-6), which replaces the 5-methylsulfanyl group with a bulky adamantyl substituent, shows no reported activity against this receptor .

GPR151 Orphan GPCR High-Throughput Screening

Positional Isomer Differentiation: 3-Chloro vs. 2-Chloro Benzamide Substitution

The position of the chlorine substituent on the benzamide ring is a critical determinant of biological activity. The target compound, a 3-chloro derivative (CAS 393566-48-8), is structurally distinct from its 2-chloro isomer, 2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393566-16-0) . In related 1,3,4-thiadiazole-benzamide series, such positional isomerism has been shown to drastically alter enzyme inhibition profiles. For example, a 3-chlorobenzamido thiadiazole derivative (compound BDBM54497) displayed an IC50 of 9.2 µM against Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), whereas analogs with different substituents on the benzamide ring showed IC50 values >200 µM against other targets like Plectin [1]. This demonstrates that the 3-chloro substitution pattern is not interchangeable with other halogen positions.

Structure-Activity Relationship (SAR) Isomerism Binding Affinity

Methylsulfanyl vs. Alternative 5-Position Substituents: Impact on Kinase Inhibition

The 5-methylsulfanyl substituent on the thiadiazole ring is a key pharmacophoric element for certain kinase inhibition profiles. A patent (US 7,354,944) covering thiadiazole compounds for treating diseases mediated by protein kinase B (PKB/Akt) explicitly includes 5-alkylthio (e.g., methylsulfanyl) substituents within its broad claims [1]. This indicates that the methylsulfanyl group is considered a viable moiety for PKB inhibition. While specific IC50 data for the target compound is not publicly available, a structurally related analog, 3-chloro-N-[5-(4-methylpiperidin-1-yl)sulfonyl-1,3,4-thiadiazol-2-yl]benzamide (BDBM54497), which replaces the methylsulfanyl group with a bulky sulfonylpiperidine moiety, was tested against a panel of targets and showed weak inhibition (e.g., Plectin IC50 >200 µM) [2]. This suggests that the small, lipophilic methylsulfanyl group may confer a distinct target selectivity profile compared to larger, polar 5-substituents.

PKB/Akt Inhibition Kinase Selectivity Cancer

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound possesses a calculated partition coefficient (XLogP3) of 3.0, as determined by PubChem [1]. This places it within a favorable lipophilicity range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five. In comparison, a closely related analog, 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-65-5), which substitutes the methylsulfanyl group with a 2-chlorophenyl ring, has a significantly higher molecular weight of 350.22 g/mol (vs. 285.8 g/mol) and a calculated XLogP likely exceeding 5, which would violate key drug-likeness parameters . The target compound's single hydrogen bond donor (1) and five hydrogen bond acceptors (5) also provide a distinct solvation and target-binding profile compared to analogs with additional H-bond donors.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Research and Screening Applications for 3-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Quantitative Evidence


Orphan GPCR De-orphanization and GPR151 Tool Compound Development

The compound's documented inclusion in a primary HTS for GPR151 activators makes it a logical starting point for academic or biotech groups focused on de-orphanizing this receptor. It can serve as a reference agonist or a scaffold for medicinal chemistry optimization aimed at developing more potent and selective GPR151 tool compounds.

SAR Studies on Kinase Selectivity (PKB/Akt Pathway)

Based on patent claims covering 5-alkylthio-thiadiazoles as PKB inhibitors [1], this compound is a suitable candidate for inclusion in kinase selectivity panels. Its methylsulfanyl substituent provides a specific pharmacophoric handle for probing PKB/Akt binding, which is distinct from analogs with larger or more polar 5-substituents.

Antiviral Lead Optimization Starting from a Defined Scaffold

While not directly tested, the target compound's core scaffold is closely related to L-methionine-coupled 1,3,4-thiadiazoles with demonstrated anti-influenza A virus activity (EC50 as low as 4.8 µM) [2]. This compound can be used as a simplified analog to dissect the minimal pharmacophore required for antiviral activity, informing fragment-based or scaffold-hopping strategies.

Chemical Biology Probe for NOD2 Signaling Pathway Investigation

A direct 3-chlorobenzamido-thiadiazole analog (BDBM54497) has a reported IC50 of 9.2 µM against NOD2 [3]. The target compound, sharing the 3-chlorobenzamide motif, is a valuable comparator for studying the role of the 5-position substituent in NOD2 binding and for developing probes to dissect NOD2-mediated inflammatory signaling.

Quote Request

Request a Quote for 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.